molecular formula C13H24N2O3 B1376937 Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate CAS No. 1160247-06-2

Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate

Cat. No.: B1376937
CAS No.: 1160247-06-2
M. Wt: 256.34 g/mol
InChI Key: WPWQOZQQBMPUIV-UHFFFAOYSA-N
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Description

tert-Butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate (CAS: 1160247-06-2) is a bicyclic spiro compound featuring a 1-oxa-4,8-diazaspiro[5.5]undecane core with a tert-butyl carbamate protective group. Key properties include:

  • Molecular formula: C₁₃H₂₄N₂O₃
  • Molecular weight: 256.34 g/mol
  • Purity: ≥97% (commercial grade)
  • Storage: Typically stored at low temperatures (e.g., -20°C) to ensure stability .

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase modulators, where spirocyclic frameworks enhance binding specificity and metabolic stability .

Properties

IUPAC Name

tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-8-17-13(10-15)5-4-6-14-9-13/h14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWQOZQQBMPUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001169485
Record name 1,1-Dimethylethyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate
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Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-06-2
Record name 1,1-Dimethylethyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate
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Record name 1,1-Dimethylethyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate
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Record name tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate typically involves the reaction of tert-butyl 4-oxo-4-(piperidin-4-yl)butanoate with appropriate reagents to form the spirocyclic structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling and storage .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate has been investigated for its potential as a pharmacological agent. Its spirocyclic structure is of particular interest because spiro compounds often exhibit significant biological activities.

Case Studies

  • Antimicrobial Activity : Research has indicated that derivatives of diazaspiro compounds can exhibit antimicrobial properties. A study demonstrated that similar spiro compounds showed effectiveness against various bacterial strains, suggesting that this compound may also possess such properties .
  • CNS Activity : The diazaspiro framework has been linked to neuroactive properties. Compounds with similar structures have been explored for their potential in treating neurological disorders, indicating a promising avenue for further research into this compound's effects on the central nervous system .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of various complex molecules.

Synthesis Applications

  • Building Block for Complex Molecules : The compound can be utilized as a building block in the synthesis of more complex organic molecules, particularly those containing nitrogen heterocycles. Its ability to participate in various chemical reactions makes it versatile for synthetic pathways .

Material Science

The unique properties of this compound also extend to material science, where it can be incorporated into polymer matrices or used to modify existing materials.

Material Modifications

  • Polymer Blends : Incorporating this compound into polymer blends can enhance mechanical properties or alter thermal stability. Research is ongoing to evaluate its effectiveness in improving the performance of biodegradable plastics .

Summary Table of Applications

FieldApplication DescriptionReferences
Medicinal ChemistryPotential antimicrobial and neuroactive properties
Synthetic Organic ChemistryIntermediate for synthesizing complex nitrogen-containing compounds
Material ScienceEnhancing mechanical properties in polymer blends

Mechanism of Action

The mechanism of action of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Spirocyclic Frameworks

Spiro compounds vary in ring size, heteroatom positioning, and substituents, which influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties of Selected Spiro Compounds
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity (%) Reference
tert-Butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate 1160247-06-2 C₁₃H₂₄N₂O₃ 256.34 5.5 spiro ring; oxygen at position 1, nitrogen at 4 and 8 ≥97
tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate 1445950-77-5 C₂₀H₃₀N₂O₃ 346.46 Benzyl substituent at position 4; carboxylate at position 8 N/A
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate 1023595-11-0 C₁₃H₂₄N₂O₃ 256.34 Nitrogen shifted to position 9 (vs. 8) 95
tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate 1251002-01-3 C₁₁H₂₀N₂O₃ 228.29 Smaller spiro[3.5] ring system 95
tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate 1160247-04-0 C₁₃H₂₄N₂O₃ 256.34 Oxygen at position 4; nitrogen at 1 and 9 95

Key Differences and Implications

Ring Size and Heteroatom Positioning: The 5.5 spiro system (e.g., 1160247-06-2) provides a larger, more rigid scaffold compared to smaller systems like spiro[3.5]nonane (228.29 g/mol), which may limit steric interactions in drug-receptor binding . Shifting nitrogen from position 8 to 9 (e.g., 1023595-11-0 vs.

tert-Butyl carbamate groups universally serve as amine-protecting agents, enabling selective deprotection in multi-step syntheses .

Synthesis Challenges :

  • Compounds with bulky substituents (e.g., benzyl) require tailored purification methods, such as flash column chromatography, to isolate side products effectively .
  • Spiro[5.5] systems often demand high-resolution crystallography (e.g., SHELX programs) for structural validation due to conformational flexibility .

Commercial Availability and Handling

  • Pricing : The parent compound (1160247-06-2) is priced at ~$103/100 mg (United States) vs. $423/100 mg for derivatives from Chinese suppliers .
  • Stability : Derivatives like 1023595-11-0 require stringent storage (-20°C) to prevent decomposition, while smaller spiro systems (e.g., 1251002-01-3) exhibit greater thermal stability .

Biological Activity

Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1160247-06-2
  • Molecular Formula : C13H24N2O3
  • Molecular Weight : 256.34 g/mol
  • Purity : ≥95%

The compound features a spirocyclic structure which is known to influence its biological properties significantly.

This compound has been studied for its interaction with various biological targets, particularly in the central nervous system. It acts as a dual ligand for m-opioid receptors and sigma receptors, which are implicated in pain modulation and other neurological functions. The compound's ability to bind to these receptors suggests potential applications in pain management therapies.

Pharmacological Effects

  • Pain Relief : The compound has shown promising results as an analgesic by activating m-opioid receptors while simultaneously antagonizing sigma receptors, which may enhance its efficacy and reduce side effects associated with traditional opioids.
  • Neuroprotective Properties : Preliminary studies indicate that it may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases.
  • Anti-inflammatory Activity : Research suggests that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of similar spirocyclic compounds:

StudyFindings
ResearchGate Study (2020) Investigated derivatives of diazaspiro compounds as dual m-opioid receptor agonists and sigma receptor antagonists, highlighting their potential in pain management .
MDPI Review (2023) Discussed synthetic routes and biological evaluations of spirocyclic compounds, emphasizing the importance of structural modifications in enhancing pharmacological profiles .
Sigma-Aldrich Data Provided detailed chemical information and safety data for this compound, indicating its relevance in chemical research .

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